molecular formula C11H32Si4 B12577207 2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 204709-10-4

2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Katalognummer: B12577207
CAS-Nummer: 204709-10-4
Molekulargewicht: 276.71 g/mol
InChI-Schlüssel: UBQWOUMMSMDOAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .

Vorbereitungsmethoden

The synthesis of 2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can be achieved through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :

(Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(\text{Me}_3\text{Si})_4\text{Si} + \text{MeLi} \rightarrow (\text{Me}_3\text{Si})_3\text{SiLi} + \text{Me}_4\text{Si} (Me3​Si)4​Si+MeLi→(Me3​Si)3​SiLi+Me4​Si

(Me3Si)3SiLi+HCl(Me3Si)3SiH+LiCl(\text{Me}_3\text{Si})_3\text{SiLi} + \text{HCl} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + \text{LiCl} (Me3​Si)3​SiLi+HCl→(Me3​Si)3​SiH+LiCl

Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly but in modest yield :

3Me3SiCl+HSiCl3+6Li(Me3Si)3SiH+6LiCl3 \text{Me}_3\text{SiCl} + \text{HSiCl}_3 + 6 \text{Li} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + 6 \text{LiCl} 3Me3​SiCl+HSiCl3​+6Li→(Me3​Si)3​SiH+6LiCl

Analyse Chemischer Reaktionen

2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include lithium, hydrochloric acid, and various organic halides. The major products formed from these reactions depend on the specific substrates and conditions used.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves the delivery of hydrogen atoms due to its weak Si-H bond. The bond dissociation energy is estimated at 84 kcal/mol, which is lower than that of trimethylsilane (94 kcal/mol) . This weak bond allows the compound to act as an effective hydrogen donor in radical reactions, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its weak Si-H bond, which makes it a versatile reagent in various chemical reactions.

Eigenschaften

CAS-Nummer

204709-10-4

Molekularformel

C11H32Si4

Molekulargewicht

276.71 g/mol

IUPAC-Name

ethyl-tris(trimethylsilyl)silane

InChI

InChI=1S/C11H32Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H2,1-10H3

InChI-Schlüssel

UBQWOUMMSMDOAW-UHFFFAOYSA-N

Kanonische SMILES

CC[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.